molecular formula C38H40N4O3 B2766289 N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 899915-60-7

N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2766289
CAS No.: 899915-60-7
M. Wt: 600.763
InChI Key: HCNWKWWJCRCJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C38H40N4O3 and its molecular weight is 600.763. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Binding Studies and Imaging Agents

  • The compound has been explored for its binding affinity to sigma-2 receptors, indicating its potential as a ligand for studying receptor profiles in vitro. Radiolabeled analogues of benzamide derivatives have shown promise in positron emission tomography (PET) imaging studies to assess the sigma-2 receptor status of solid tumors, underscoring the compound's utility in cancer research and diagnostics (Xu et al., 2005).

Synthesis of Novel Compounds

  • The synthesis of various benzamide derivatives has been a focal point of research, aiming at the development of compounds with potential analgesic, anti-inflammatory, antimicrobial, and antipsychotic activities. For instance, novel pyrazoles and triazoles bearing a dibromoquinazoline moiety have been synthesized and screened for their analgesic activity, revealing some compounds with promising profiles (Saad et al., 2011).

Antineoplastic and Enzyme Inhibition Studies

  • Quinazoline derivatives have been synthesized and evaluated for their antineoplastic and enzyme inhibition properties, demonstrating the compound's potential in the development of new cancer therapies and as a tool in biochemical research (Markosyan et al., 2010).

Pharmacological and Structure-Activity Relationships

  • Research has also delved into understanding the structure-activity relationships (SAR) of benzamide derivatives, facilitating the design of molecules with enhanced pharmacological profiles for treating various conditions, including mental health disorders (Norman et al., 1996).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 1-benzylpiperidine-4-carboxylic acid with 2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazoline-3-carbaldehyde, followed by reduction and acylation to form the final product.", "Starting Materials": [ "1-benzylpiperidine-4-carboxylic acid", "2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazoline-3-carbaldehyde", "Sodium borohydride", "Acetic anhydride", "N,N-dimethylformamide", "Triethylamine", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "1. Condensation of 1-benzylpiperidine-4-carboxylic acid with 2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazoline-3-carbaldehyde in the presence of triethylamine and N,N-dimethylformamide to form the intermediate product.", "2. Reduction of the intermediate product using sodium borohydride in methanol to form the corresponding alcohol.", "3. Acylation of the alcohol using acetic anhydride in the presence of triethylamine to form the acylated product.", "4. Purification of the acylated product using chloroform and sodium bicarbonate.", "5. Acidification of the purified product using hydrochloric acid to form the final product.", "6. Neutralization of the final product using sodium hydroxide and purification using sodium chloride." ] }

CAS No.

899915-60-7

Molecular Formula

C38H40N4O3

Molecular Weight

600.763

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-[[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C38H40N4O3/c1-26-21-27(2)34(28(3)22-26)25-41-35-12-8-7-11-33(35)37(44)42(38(41)45)24-30-13-15-31(16-14-30)36(43)39-32-17-19-40(20-18-32)23-29-9-5-4-6-10-29/h4-16,21-22,32H,17-20,23-25H2,1-3H3,(H,39,43)

InChI Key

HCNWKWWJCRCJHB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5CCN(CC5)CC6=CC=CC=C6)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.